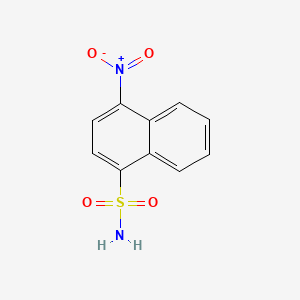
4-Nitronaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitronaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring this compound is specifically derived from naphthalene, a polycyclic aromatic hydrocarbon, with a nitro group at the 4-position and a sulfonamide group at the 1-position
Métodos De Preparación
The synthesis of 4-Nitronaphthalene-1-sulfonamide typically involves the nitration of naphthalene followed by sulfonation and subsequent conversion to the sulfonamide. The general synthetic route can be summarized as follows:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, forming 4-nitronaphthalene.
Sulfonation: The 4-nitronaphthalene is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group at the 1-position, yielding 4-nitronaphthalene-1-sulfonic acid.
Conversion to Sulfonamide: Finally, the sulfonic acid group is converted to a sulfonamide by reacting with ammonia or an amine under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
4-Nitronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Nitronaphthalene-1-sulfonamide has several scientific research applications:
Pharmaceuticals: As a sulfonamide derivative, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, or anti-inflammatory properties.
Organic Synthesis: It can be used as a building block in organic synthesis to create more complex molecules, including dyes, polymers, and agrochemicals.
Biological Studies: The compound can be used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways and targets.
Industrial Applications: It may find use in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Nitronaphthalene-1-sulfonamide depends on its specific application. In the context of its potential pharmaceutical use, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The molecular targets and pathways involved include the folate biosynthesis pathway and the enzyme dihydropteroate synthase.
Comparación Con Compuestos Similares
4-Nitronaphthalene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with a single aromatic ring, commonly used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide with a heterocyclic ring, used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with a heterocyclic ring, used in combination with pyrimethamine for treating toxoplasmosis.
The uniqueness of this compound lies in its polycyclic aromatic structure, which may confer different chemical reactivity and biological activity compared to simpler sulfonamides.
Propiedades
Fórmula molecular |
C10H8N2O4S |
|---|---|
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
4-nitronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8N2O4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,11,15,16) |
Clave InChI |
WOEAGRDLSQPBRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















